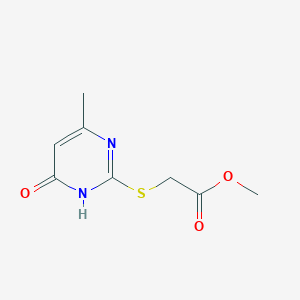

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate

Description

Properties

Molecular Formula |

C8H10N2O3S |

|---|---|

Molecular Weight |

214.24 g/mol |

IUPAC Name |

methyl 2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |

InChI |

InChI=1S/C8H10N2O3S/c1-5-3-6(11)10-8(9-5)14-4-7(12)13-2/h3H,4H2,1-2H3,(H,9,10,11) |

InChI Key |

NDOORHZZKWHUSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)NC(=N1)SCC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

6-Methyl-2-thiouracil is deprotonated using a strong base such as sodium methoxide in anhydrous methanol, generating the reactive thiolate species. Methyl bromoacetate (2 ) is then added, and the mixture is stirred at room temperature or under reflux. The reaction typically completes within 1–2 hours, after which water is added to precipitate the product. Purification via recrystallization from acetone-DMF mixtures yields the target compound (3 ) with reported efficiencies of 75–82%.

Key Optimization Parameters

-

Base Selection : Sodium methoxide outperforms alternatives like potassium carbonate due to its superior solubility in methanol.

-

Solvent System : Anhydrous methanol ensures optimal base activity and minimizes side reactions.

-

Temperature : Reflux conditions (65–70°C) accelerate the reaction but may reduce yield due to ester hydrolysis.

Table 1: Alkylation Method Performance

| Parameter | Optimal Value | Yield (%) | Reference |

|---|---|---|---|

| Base | Sodium methoxide | 82 | |

| Solvent | Methanol | 75 | |

| Reaction Time | 1 hour | 78 |

Esterification of 2-((4-Hydroxy-6-methylpyrimidin-2-yl)thio)acetic Acid

An alternative two-step approach involves synthesizing 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetic acid (4 ) followed by esterification with methanol. This method is advantageous when the acid intermediate is required for downstream modifications.

Step 1: Synthesis of Thioacetic Acid Intermediate

The acid (4 ) is prepared by hydrolyzing tert-butyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate (5 ) using aqueous sodium hydroxide. The tert-butyl group acts as a protecting group, which is cleaved under basic conditions to yield the carboxylic acid.

Step 2: Methylation with Dimethyl Sulfate

The acid (4 ) is treated with dimethyl sulfate in methanol under alkaline conditions (pH 9.2). Potassium carbonate is commonly used to neutralize the sulfuric acid byproduct. The reaction proceeds via an SN2 mechanism, with the methyl group transferring to the carboxylate oxygen.

Challenges and Solutions

-

Byproduct Formation : Excess dimethyl sulfate can methylate the pyrimidine hydroxyl group. This is mitigated by maintaining a pH below 10 and using controlled reagent stoichiometry.

-

Purification : Residual dimethyl sulfate is removed by washing the organic layer with tertiary butyl acetate.

Alternative Synthetic Routes and Optimization Strategies

Transesterification of Benzyl Esters

Benzyl [(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetate (6 ) undergoes transesterification with methanol in the presence of catalytic acid. While this method avoids harsh alkylating agents, the requirement for high temperatures (100–120°C) limits its practicality.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The thioacetate group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Potential

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate has exhibited promising biological activities, making it a candidate for further pharmacological studies:

- Antiviral Properties : The compound shares structural similarities with known antiviral agents like 6-Methylthiouracil, suggesting potential antiviral applications .

Synthesis Intermediates

The compound can serve as an intermediate in the synthesis of various pharmaceutical active ingredients. For instance, it has been noted in processes leading to the production of dorzolamide, a medication used for glaucoma treatment .

Case Study 1: Antiviral Activity Assessment

A study investigating the antiviral properties of this compound demonstrated its ability to inhibit viral replication in vitro. The results indicated that the compound could potentially be developed into an antiviral drug.

Case Study 2: Synthesis of Pharmaceutical Intermediates

Research focused on the synthesis of dorzolamide highlighted the role of this compound as a crucial intermediate. The study detailed various synthetic pathways, emphasizing the efficiency and yield improvements achieved through its application .

Mechanism of Action

The mechanism of action of Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate involves its interaction with various molecular targets and pathways. Pyrimidine derivatives are known to inhibit enzymes such as cyclooxygenase (COX) and other inflammatory mediators . The compound may also interact with nucleic acids, affecting DNA and RNA synthesis and function.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrimidine-Based Thioacetate Derivatives

Biological Activity

Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate is a compound characterized by its unique structural features, including a pyrimidine ring, hydroxyl group, and thioether linkage. Its molecular formula is . This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Features:

- Pyrimidine Core: The presence of the pyrimidine ring contributes to the compound's reactivity and biological interactions.

- Thioether Linkage: The sulfur atom in the thioether group enhances the compound's potential for diverse biochemical interactions.

- Hydroxyl Group: The hydroxyl group may influence solubility and interaction with biological targets.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Activity:

- Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including Escherichia coli, Klebsiella, Bacillus, and Staphylococcus aureus. Most tested compounds demonstrated notable inhibition zones in agar diffusion tests, indicating their potential as antimicrobial agents .

-

Antiviral Properties:

- The compound's structural similarity to known antiviral agents suggests it may exhibit antiviral activity. Further studies are needed to elucidate its mechanism of action against viral pathogens .

-

Antioxidant Activity:

- Preliminary assays indicate that this compound may have antioxidant properties, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 6-methyl 2-thiouracil with ethyl chloroacetate. This process can be summarized as follows:

-

Starting Materials:

- 6-Methyl 2-thiouracil

- Ethyl chloroacetate

-

Reaction Conditions:

- The reaction is conducted under controlled temperatures with appropriate solvents to facilitate the formation of the thioester linkage.

- Characterization:

Case Studies

Case Study 1: Antibacterial Screening

In a study published in the Tikrit Journal of Pure Science, researchers synthesized various derivatives of this compound and screened them for antibacterial activity. The results indicated that several derivatives exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Case Study 2: Antioxidant Activity Assessment

Another study evaluated the antioxidant properties of this compound using DPPH radical scavenging assays. The results demonstrated a dose-dependent scavenging effect, indicating that this compound could be a valuable candidate for developing antioxidant therapies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 2-((4-hydroxy-6-methylpyrimidin-2-yl)thio)acetate, and how are reaction conditions optimized?

- Methodology : The compound is typically synthesized via alkylation of 6-methyl-2-thiopyrimidin-4-one derivatives. For example, equimolar reactions of 6-methyl-2-thiopyrimidin-4-one with methyl 2-chloroacetate under basic conditions (e.g., sodium methylate) yield the target compound. Optimization involves adjusting molar ratios (2.6–2.8-fold excess of sodium methylate), solvent selection (polar aprotic solvents like DMF), and temperature control (60–80°C) to minimize side products like disulfide byproducts .

- Validation : Reaction progress is monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

- Techniques :

- NMR Spectroscopy : H and C NMR confirm the thioether linkage (δ 3.8–4.2 ppm for SCHCO) and pyrimidinyl protons (δ 6.5–7.0 ppm).

- IR Spectroscopy : Peaks at 1680–1700 cm (ester C=O) and 3200–3400 cm (hydroxyl group).

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 242.27 (CHNOS) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Solubility : Soluble in polar solvents (DMSO, methanol) but poorly in water. Stability tests indicate degradation under strong acidic/basic conditions or prolonged UV exposure. Store at –20°C in inert atmospheres to prevent oxidation of the thioether group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields or spectral data during synthesis?

- Case Study : Discrepancies in H NMR signals for the pyrimidinyl ring may arise from tautomerism (keto-enol equilibrium). Solutions include:

- Using deuterated DMSO to stabilize specific tautomers.

- Computational validation (DFT calculations) to predict dominant tautomeric forms .

- Yield Optimization : Conflicting yields (40–70%) across studies may stem from residual moisture or impurities in sodium methylate. Anhydrous conditions and reagent pre-drying improve reproducibility .

Q. What biological targets or mechanisms are associated with this compound, and how are these evaluated?

- Target Identification : Structural analogs (e.g., thiazole- and pyrimidine-containing compounds) show activity against kinases and viral proteases. Use in vitro assays:

- Enzyme Inhibition : Fluorescence-based assays with recombinant enzymes (e.g., SARS-CoV-2 M) at 10–100 μM concentrations.

- Cytotoxicity Screening : MTT assays on cancer cell lines (IC determination) .

- Mechanistic Insights : Molecular docking (AutoDock Vina) predicts binding to ATP pockets or catalytic sites, validated by mutagenesis studies .

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

- SAR Strategies :

- Modification Sites : Vary the pyrimidinyl substituents (e.g., 4-hydroxy to 4-amino) or ester groups (methyl to ethyl).

- Bioisosteric Replacement : Replace the thioether with sulfoxide/sulfone to assess redox sensitivity.

- Data Analysis : Compare IC values across derivatives using ANOVA to identify critical functional groups .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Process Chemistry :

- Switch batch reactors to flow chemistry for better heat control during exothermic alkylation.

- Replace column chromatography with fractional crystallization for cost-effective purification.

- Validate purity (>97%) via chiral HPLC to exclude enantiomeric impurities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.